
N-Methyl-2-oxocycloheptane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-oxocycloheptane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxocycloheptane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated, making it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-oxocycloheptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-2-oxocycloheptane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-oxocycloheptane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . The pathways involved often include inhibition of bacterial DNA synthesis and other critical biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: An antibacterial compound used in veterinary medicine.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur-containing compounds with similar applications in drug design and materials science.
Uniqueness
N-Methyl-2-oxocycloheptane-1-sulfonamide is unique due to its specific cycloheptane ring structure, which distinguishes it from other sulfonamides. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
143365-85-9 |
|---|---|
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
N-methyl-2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-9-13(11,12)8-6-4-2-3-5-7(8)10/h8-9H,2-6H2,1H3 |
Clave InChI |
NWFDOGUYYTZHIB-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


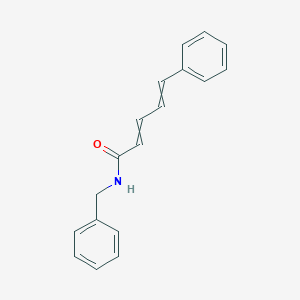
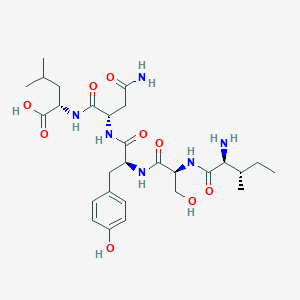
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)
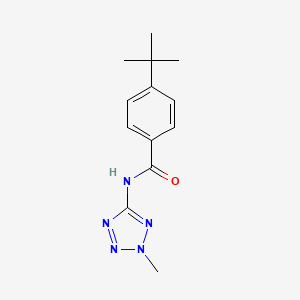


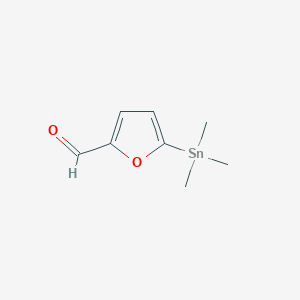
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
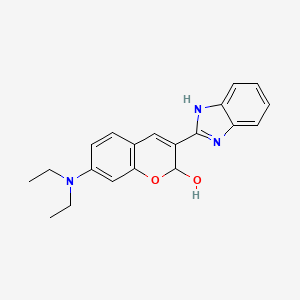
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
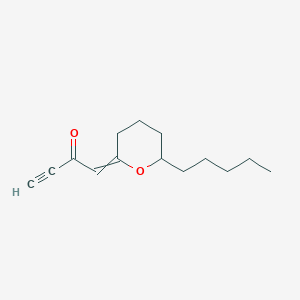
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
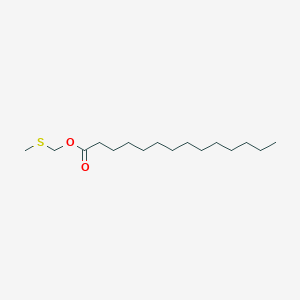
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
